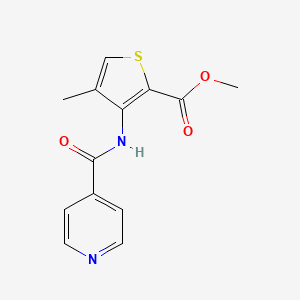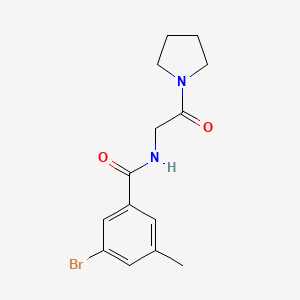![molecular formula C17H17ClN4O2 B7662997 4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B7662997.png)
4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide, also known as CBP or CP-154,526, is a chemical compound that has been extensively studied for its potential therapeutic applications. CBP is a selective antagonist of the neuropeptide corticotropin-releasing factor (CRF), which is involved in the regulation of stress response, anxiety, and depression.
Mechanism of Action
4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide selectively binds to the CRF receptor type 1 (CRF1) and blocks the binding of CRF to its receptor. CRF is a neuropeptide that is released in response to stress and plays a key role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. By blocking the CRF1 receptor, this compound reduces the activity of the HPA axis, which in turn reduces the release of stress hormones such as cortisol. This compound also modulates the activity of other neurotransmitter systems, including the dopaminergic and serotonergic systems.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal and cell culture studies. This compound reduces anxiety-like behaviors in animal models, possibly by modulating the activity of the amygdala, a brain region involved in fear and anxiety. This compound also reduces the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH) in response to stress. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, possibly by reducing inflammation and oxidative stress. This compound inhibits the growth and metastasis of cancer cells by inducing apoptosis and inhibiting cell migration and invasion.
Advantages and Limitations for Lab Experiments
4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide has several advantages as a research tool, including its high selectivity for the CRF1 receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. This compound also has some limitations, including its relatively low potency and the lack of a suitable animal model for studying its effects on human behavior.
Future Directions
4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide research has several potential future directions. In psychiatry, this compound may have potential as a treatment for anxiety disorders and depression, and further clinical trials are needed to evaluate its efficacy and safety. In neurology, this compound may have potential as a neuroprotective agent for Parkinson's disease and Alzheimer's disease, and further preclinical and clinical studies are needed to evaluate its therapeutic potential. In oncology, this compound may have potential as a novel anticancer agent, and further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Overall, this compound research has the potential to provide new insights into the role of CRF in various physiological and pathological processes and to lead to the development of new therapies for a range of disorders.
Synthesis Methods
The synthesis of 4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide involves the reaction of 3-chlorobenzoyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 2-cyanopyridine. The final product is obtained after purification and crystallization. The purity and yield of this compound can be improved by using different solvents and reaction conditions.
Scientific Research Applications
4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. In psychiatry, this compound has been shown to reduce anxiety and depression-like behaviors in animal models and may have potential as a treatment for anxiety disorders and depression. In neurology, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In oncology, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and colon cancer cells.
Properties
IUPAC Name |
4-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-13-3-1-2-12(10-13)17(24)22-8-6-21(7-9-22)14-4-5-20-15(11-14)16(19)23/h1-5,10-11H,6-9H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWVGDXFNNKXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=C2)C(=O)N)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662918.png)
![(2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B7662922.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662928.png)
![methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate](/img/structure/B7662933.png)




![N-methyl-1-(2-methylphenyl)-N-[2-(2H-tetrazol-5-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7662990.png)
![(1S)-2,2-dimethyl-N-[2-(3-methylimidazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7662992.png)
![(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone](/img/structure/B7662995.png)
![2-[(3-Bromo-5-methylbenzoyl)amino]ethyl carbamate](/img/structure/B7663003.png)


